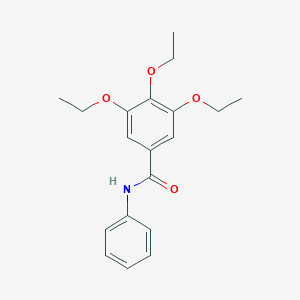![molecular formula C14H19NO3 B186094 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide CAS No. 5533-73-3](/img/structure/B186094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as UMB 425, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 is believed to exert its therapeutic effects through its interaction with various molecular targets, including the sigma-1 receptor and the cannabinoid receptor type 2. The sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding, while the cannabinoid receptor type 2 is involved in pain modulation and immune function.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase enzymes. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to reduce pain sensitivity and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has several advantages for lab experiments, including its high potency and selectivity for its molecular targets, as well as its ability to cross the blood-brain barrier. However, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 research, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other areas of research, and the elucidation of its molecular mechanism of action. Additionally, the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 as a tool compound for studying the sigma-1 receptor and the cannabinoid receptor type 2 could also be explored.
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has shown promising results in preclinical studies for its potential therapeutic applications in cancer, neurodegenerative diseases, and pain management. Further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
Métodos De Síntesis
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by reduction and amidation. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been studied for its potential therapeutic applications in various areas of research, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have neuroprotective effects and improve cognitive function. In pain management research, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide 425 has been shown to have analgesic effects.
Propiedades
Número CAS |
5533-73-3 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-3-10(9-13(12)18-2)7-8-15-14(16)11-4-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
QPBWHEBUYQQIJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



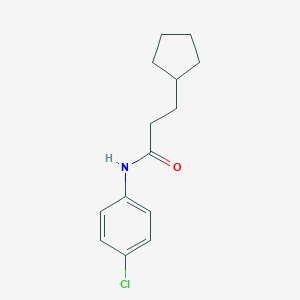
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
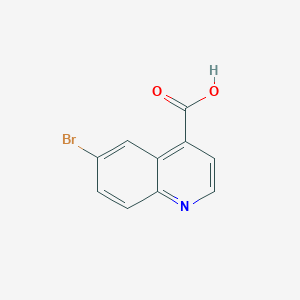
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
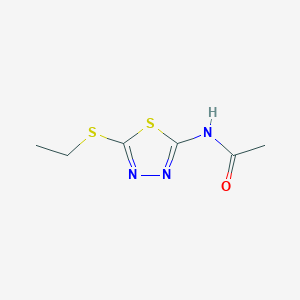

![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
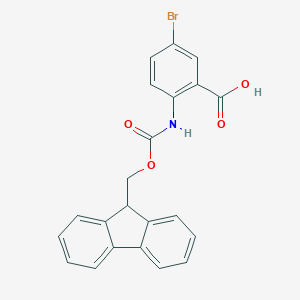
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
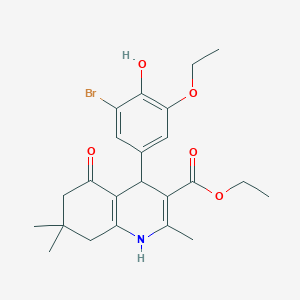
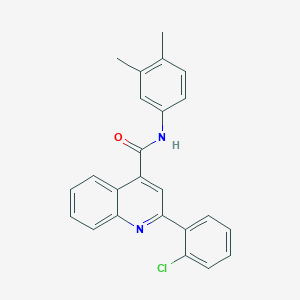
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

